molecular formula C19H22N2O2S B7499439 2-methyl-N-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]benzamide

2-methyl-N-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]benzamide

カタログ番号 B7499439
分子量: 342.5 g/mol
InChIキー: LTPKVKINFUXUKT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-methyl-N-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the development and proliferation of B cells.

作用機序

2-methyl-N-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]benzamide inhibits BTK by binding to the active site of the enzyme, which prevents the activation of downstream signaling pathways. BTK is a critical signaling molecule in B cell development and function, and its inhibition leads to the suppression of B cell proliferation and survival. This, in turn, leads to the suppression of the immune response in diseases such as autoimmune disorders and inflammatory diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-methyl-N-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]benzamide are primarily related to its inhibition of BTK. Inhibition of BTK leads to the suppression of B cell proliferation and survival, which is beneficial in the treatment of various B cell malignancies such as CLL, MCL, and WM. Additionally, inhibition of BTK also leads to the suppression of the immune response, which is beneficial in the treatment of autoimmune disorders and inflammatory diseases.

実験室実験の利点と制限

The advantages of using 2-methyl-N-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]benzamide in lab experiments are primarily related to its potent inhibition of BTK. The compound has been extensively studied in preclinical models and has shown promising results in the treatment of various B cell malignancies and autoimmune disorders. However, the limitations of using this compound in lab experiments are related to its specificity and selectivity. The compound may also have off-target effects, which may limit its therapeutic potential.

将来の方向性

There are several future directions for the research of 2-methyl-N-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]benzamide. One potential direction is the development of more potent and selective inhibitors of BTK. Another potential direction is the investigation of the compound's potential therapeutic applications in other diseases such as autoimmune disorders and inflammatory diseases. Additionally, the compound's potential combination with other drugs and therapies should also be investigated to enhance its therapeutic potential. Finally, more studies are needed to understand the compound's off-target effects and potential toxicity.

合成法

The synthesis of 2-methyl-N-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]benzamide involves several steps. The first step is the synthesis of 2-amino-5-methylbenzoic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-thiopheneacetic acid to form the corresponding amide. The amide is then reacted with piperidine and acetic anhydride to form the final product, 2-methyl-N-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]benzamide.

科学的研究の応用

2-methyl-N-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. The compound has been shown to be a potent inhibitor of BTK, which is a critical signaling molecule in B cell development and function. Inhibition of BTK has been shown to be effective in the treatment of various B cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenstrom's macroglobulinemia (WM).

特性

IUPAC Name

2-methyl-N-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-14-5-2-3-7-17(14)19(23)20-15-8-10-21(11-9-15)18(22)13-16-6-4-12-24-16/h2-7,12,15H,8-11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPKVKINFUXUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。